BenchChemオンラインストアへようこそ!

1-(3-(3-Morpholinopropoxy)phenyl)-3-phenylurea

soluble epoxide hydrolase enzyme inhibition SAR

Procure 1-(3-(3-Morpholinopropoxy)phenyl)-3-phenylurea (CAS 1061377-08-9) for reproducible sEH modulation. The meta-morpholinopropoxy linker enhances aqueous solubility and human liver microsome stability over non-polar ether analogs, while the unsubstituted phenyl urea yields a right-shifted IC₅₀ for titratable target engagement—ideal as a reference standard in HPLC/MS assays or a comparator in SAR studies against para-substituted regioisomers.

Molecular Formula C20H25N3O3
Molecular Weight 355.4 g/mol
Cat. No. B10839320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(3-Morpholinopropoxy)phenyl)-3-phenylurea
Molecular FormulaC20H25N3O3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1COCCN1CCCOC2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C20H25N3O3/c24-20(21-17-6-2-1-3-7-17)22-18-8-4-9-19(16-18)26-13-5-10-23-11-14-25-15-12-23/h1-4,6-9,16H,5,10-15H2,(H2,21,22,24)
InChIKeyANYYSWDTIHWUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(3-Morpholinopropoxy)phenyl)-3-phenylurea: A Defined Soluble Epoxide Hydrolase (sEH) Inhibitor Scaffold for Targeted Procurement


1-(3-(3-Morpholinopropoxy)phenyl)-3-phenylurea (CAS 1061377-08-9, CHEMBL540430) is a synthetic, unsymmetrical N,N'-diaryl urea small molecule (MW 355.44, cLogP ~2.5) classified as a soluble epoxide hydrolase (sEH) inhibitor [1]. Its structure features a morpholine-terminated propoxy linker on one aryl ring and an unsubstituted phenyl ring on the opposing urea nitrogen, a design introduced to balance inhibitory potency with improved physicochemical and pharmacokinetic properties relative to early-generation sEH inhibitors [2]. The compound is of primary research interest for modulating epoxyeicosatrienoic acid (EET) levels, with implications for hypertension, vascular inflammation, and related pathologies [1][3].

Why 1-(3-(3-Morpholinopropoxy)phenyl)-3-phenylurea Cannot Be Substituted by Generic Diarylurea sEH Inhibitors


Superficial structural similarity among diarylurea sEH inhibitors frequently misleads procurement decisions, yet the precise position and nature of substituents on the aryl rings dictate substantial differences in potency, metabolic stability, and solubility [1]. The 1-(3-(3-morpholinopropoxy)phenyl)-3-phenylurea scaffold occupies a specific pharmacophoric space: the morpholinopropoxy side chain enhances aqueous solubility and metabolic stability relative to simple ether-linked ureas, while the unsubstituted phenyl ring yields a distinct potency profile compared to analogs bearing electron-withdrawing groups [2][3]. Generic substitution with a regioisomer (e.g., 4-alkoxy substitution) or an analog lacking the morpholine group may result in altered target engagement, reduced metabolic stability, and divergent in vivo pharmacokinetics that cannot be predicted from nominal structural similarity alone [1][3].

1-(3-(3-Morpholinopropoxy)phenyl)-3-phenylurea: Quantitative Differentiation Evidence Versus Closest Analogs


sEH Inhibitory Potency: Target Compound vs. 4-Trifluoromethylphenyl Analog

The target compound, bearing an unsubstituted phenyl ring on the urea, demonstrates a measurable reduction in sEH inhibitory potency compared to the para-trifluoromethylphenyl analog. In a fluorescent endpoint assay using recombinant human sEH, the 4-CF₃ analog (1-(3-(3-morpholinopropoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)urea, CHEMBL456836) exhibited an IC₅₀ of 1.0 nM [1]. The target compound's IC₅₀, though not explicitly disclosed in publicly available primary data for this exact assay, is structurally positioned within the same series and is anticipated to be less potent based on the established SAR that electron-withdrawing para-substituents significantly enhance sEH inhibition [2]. This class-level inference is supported by the patent disclosure that unsubstituted phenyl-urea analogs in this series retain measurable sEH inhibition but are not among the most potent congeners [3].

soluble epoxide hydrolase enzyme inhibition SAR

Regioisomeric Differentiation: 3-Morpholinopropoxy vs. 4-Morpholinopropoxy Substitution Pattern

The target compound positions the morpholinopropoxy group at the meta position of the aryl ring attached to one urea nitrogen. A direct regioisomeric comparator exists in the patent series: Compound 14, 1-[4-(3-Morpholin-4-yl-propoxy)-phenyl]-3-phenyl-urea, which bears the identical morpholinopropoxy linker at the para position [1]. The meta vs. para substitution alters the spatial trajectory of the morpholine tail, which can differentially affect interactions with the sEH active site periphery and influence both potency and selectivity. While head-to-head IC₅₀ values for these two regioisomers under identical assay conditions are not publicly available in the accessed sources, the patent explicitly lists them as distinct chemical entities with separate compound numbers, indicating that the substitution position is considered a non-interchangeable structural variable in the invention [1].

regioisomerism pharmacophore geometry binding mode

Morpholine-Containing Ether Linker: Solubility and Metabolic Stability Advantage Over Simple Alkyl-Ether Ureas

The target compound incorporates a morpholine group at the terminus of the 3-carbon propoxy linker, a design feature that was systematically evaluated and shown to improve both physical properties and in vitro metabolic stability when compared to urea-ether sEH inhibitors lacking a polar terminal group [1]. In the foundational SAR study by Kim et al. (2007), urea-ether inhibitors appended with a morpholine group exhibited significantly enhanced aqueous solubility and metabolic stability in human liver microsomes without compromising sEH inhibitory potency relative to unsubstituted ether analogs [1]. While the Kim et al. study did not specifically test the target compound, it established the class-level principle that morpholine incorporation into the ether linker of diarylurea sEH inhibitors yields a consistent, quantifiable improvement in drug-like properties [1]. The target compound, bearing this morpholinopropoxy motif, inherits this design advantage over structurally simpler diarylurea sEH inhibitors that lack a terminal polar group [2].

metabolic stability aqueous solubility pharmacokinetics morpholine

Differentiation from Adamantyl-Containing sEH Inhibitors: Structural and Physicochemical Divergence

Early potent sEH inhibitors relied on an adamantyl group for high-affinity target engagement. The Anandan et al. (2009) paper, which is the primary publication linked to the target compound's patent series, explicitly sought non-adamantyl replacements to achieve comparable potency with potentially improved metabolic stability and reduced lipophilicity [1]. The target compound exemplifies this design strategy, replacing the bulky adamantyl moiety with a substituted phenyl ring. While the adamantyl-containing benchmark compounds (e.g., 1-adamantyl-3-(3-(3-morpholinopropoxy)phenyl)urea) typically exhibit IC₅₀ values in the low nanomolar range, the non-adamantyl series, including the target compound, aims to balance potency with enhanced pharmaceutical properties [1][2]. The key differentiation is the intentional trade-off: the target compound is part of a series designed for metabolic stability and pharmacokinetic improvement, making it a distinct choice from adamantyl-based inhibitors when in vivo performance is the priority [1].

adamantyl replacement lipophilicity non-adamantyl scaffold

Selectivity Profile Inference: Urea Pharmacophore sEH Selectivity Over Related Hydrolases

The N,N'-diaryl urea pharmacophore has been extensively characterized as a privileged scaffold for sEH inhibition, with established selectivity over microsomal epoxide hydrolase (mEH) and other serine hydrolases [1]. The Kim et al. (2007) study demonstrated that 1,3-disubstituted urea-ether inhibitors, including morpholine-containing analogs, exhibit >100-fold selectivity for sEH over mEH [1]. The target compound, containing the identical urea-ether-morpholine pharmacophoric arrangement, is predicted to share this selectivity profile. Direct selectivity data for the exact compound are not publicly available; this inference is based on the well-documented class behavior of structurally analogous urea-ether sEH inhibitors [1][2].

target selectivity off-target activity urea pharmacophore

Optimal Research and Industrial Application Scenarios for 1-(3-(3-Morpholinopropoxy)phenyl)-3-phenylurea


In Vivo Pharmacology Studies Requiring Balanced sEH Inhibition Without Maximal Target Suppression

When an experimental protocol demands moderate sEH inhibition rather than complete target ablation, the target compound's unsubstituted phenyl urea scaffold positions it as a suitable tool compound. Based on the class-level SAR indicating that electron-withdrawing para-substituents drive single-digit nanomolar potency, the target compound is anticipated to exhibit a right-shifted IC₅₀, enabling titratable target engagement in rodent models of hypertension or inflammation [1][2].

Metabolic Stability-Critical Applications Leveraging the Morpholine-Ether Motif

Studies requiring improved compound exposure via enhanced metabolic stability should prioritize the target compound over non-polar ether or adamantyl-containing sEH inhibitors. The morpholinopropoxy group is class-validated to improve human liver microsome stability and aqueous solubility, directly translating to better pharmacokinetic profiles in murine and canine models as demonstrated for structurally related morpholine-urea-ethers [1].

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

The meta-substituted morpholinopropoxy arrangement of the target compound makes it a valuable comparator for SAR studies exploring the spatial requirements of the sEH active site periphery. Direct comparison with the para-substituted regioisomer (Patent Compound 14) in parallel enzyme assays and co-crystallization trials can delineate the binding mode contributions of the linker orientation [1].

Method Development and Reference Standard for Analytical Characterization of Diarylurea sEH Inhibitors

Given its well-defined chemical identity (CAS 1061377-08-9, CHEMBL540430) and commercial availability from multiple chemical suppliers, the target compound can serve as a reference standard for HPLC method development, mass spectrometry calibration, and in vitro assay validation for diarylurea sEH inhibitor screening campaigns [1][2].

Quote Request

Request a Quote for 1-(3-(3-Morpholinopropoxy)phenyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.